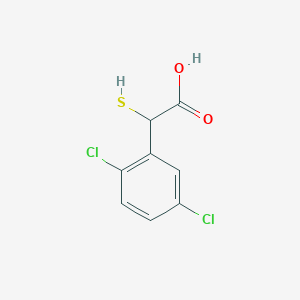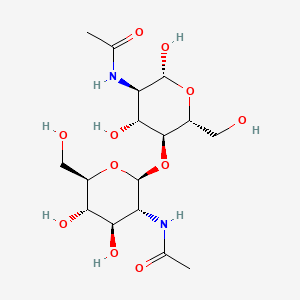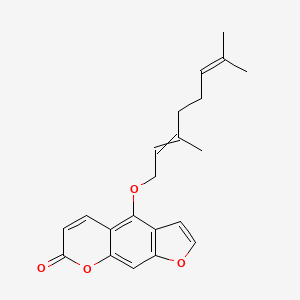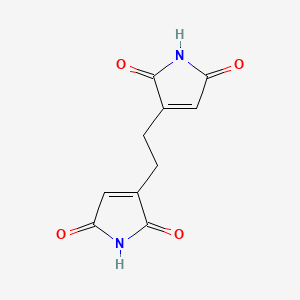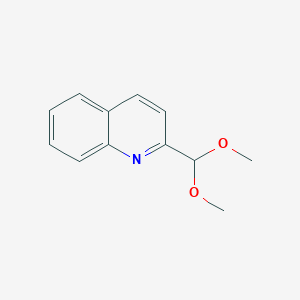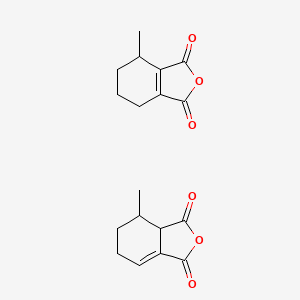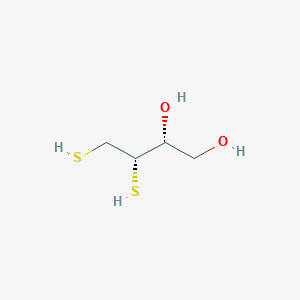
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol is a chiral compound with two thiol groups (-SH) and two hydroxyl groups (-OH) attached to a butane backbone. This compound is known for its ability to chelate heavy metals, making it useful in various applications, including medicine and environmental science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol typically involves the reduction of a precursor compound, such as a disulfide or a sulfoxide. One common method is the reduction of 1,4-dithiane-2,3-diol using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the precursor compound in the presence of hydrogen gas. The process is conducted under controlled temperature and pressure to optimize yield and purity.
化学反应分析
Types of Reactions
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced further to form simpler thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler thiols.
Substitution: Formation of alkylated derivatives.
科学研究应用
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind and remove heavy metals from solutions.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its thiol groups.
Medicine: Utilized in the treatment of heavy metal poisoning, such as lead or mercury toxicity.
Industry: Applied in the purification of industrial waste streams to remove toxic metal contaminants.
作用机制
The primary mechanism of action of (2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol involves the formation of stable complexes with heavy metals. The thiol groups (-SH) in the compound have a high affinity for metal ions, allowing them to form strong covalent bonds. This chelation process effectively sequesters the metal ions, rendering them non-toxic and facilitating their excretion from the body or removal from the environment.
相似化合物的比较
Similar Compounds
Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning.
D-penicillamine: Used in the treatment of Wilson’s disease and rheumatoid arthritis.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in both medical and industrial applications.
Uniqueness
(2r,3r)-Rel-1,4-dimercaptobutane-2,3-diol is unique due to its chiral nature and the presence of both thiol and hydroxyl groups. This dual functionality enhances its ability to interact with a variety of metal ions and organic molecules, making it more versatile compared to other chelating agents.
属性
IUPAC Name |
(2R,3S)-3,4-bis(sulfanyl)butane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(6)4(8)2-7/h3-8H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOLVWOLWSNGKW-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CS)S)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CS)S)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
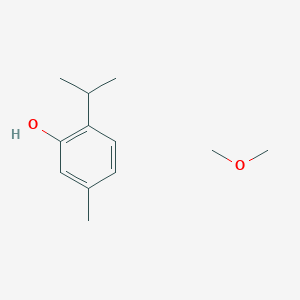
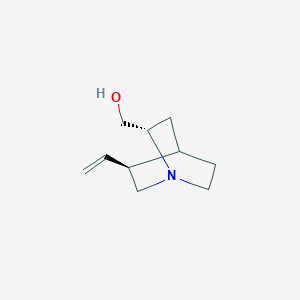
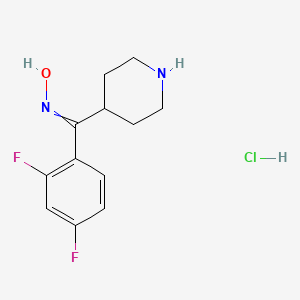
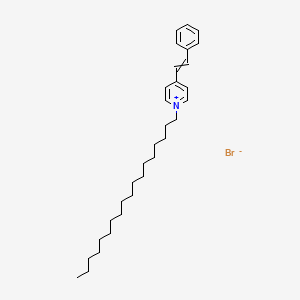
![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
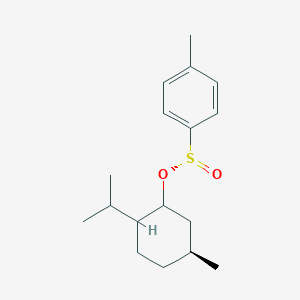
![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)
